molecular formula C15H24 B1254197 (+)-alpha-Pinguisene

(+)-alpha-Pinguisene

Cat. No.: B1254197
M. Wt: 204.35 g/mol
InChI Key: PFLVCUHFTYXGSL-UXOAXIEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-alpha-Pinguisene is a natural product found in Porella, Porella vernicosa, and other organisms with data available.

Scientific Research Applications

Synthesis and Stereochemistry

  • Formal Total Synthesis : The formal total synthesis of (+/-)-alpha-pinguisene, containing a tetramethylbicyclo[4.3.0]-nonane skeleton, isolated from liverworts, is described. The synthesis process involves an orthoester Claisen rearrangement and intramolecular cyclopropanation for constructing vicinal quaternary carbon atoms (Srikrishna & Vijaykumar, 1999).
  • Stereocontrolled Synthesis : A stereocontrolled synthesis of (±)-alpha-pinguisene is achieved using an orthoester Claisen rearrangement and intramolecular diazo ketone cyclopropanation reaction (Srikrishna & Vijaykumar, 1997).

Biological Activity and Isolation

  • Pinguisane-type Norsesquiterpenoids : Pinguisane-type norsesquiterpenoids, including alpha-pinguisene, were isolated from the liverwort Porella elegantula. These compounds displayed inhibition activity in certain biological assays (Fukuyama et al., 1988).
  • Pinguisane Sesquiterpenes in Liverworts : New pinguisanes were isolated from Porella navicularis, with alpha-pinguisene being one of the known sesquiterpenes identified. These findings contribute to understanding the chemical diversity in liverworts (Bungert et al., 1998).

Chemical Characterization

  • Synthesis of Hindered Hydrindanone : A study on the synthesis of a highly hindered hydrindanone via alpha-carbonyl radical cyclization provided insights into the synthesis of pinguisane-type sesquiterpenes, including alpha-pinguisene (Sha et al., 2003).

Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,3aS,4R,7aS)-5-ethenyl-1,3a,4,7a-tetramethyl-2,3,4,7-tetrahydro-1H-indene

InChI

InChI=1S/C15H24/c1-6-13-8-10-14(4)11(2)7-9-15(14,5)12(13)3/h6,8,11-12H,1,7,9-10H2,2-5H3/t11-,12-,14+,15+/m1/s1

InChI Key

PFLVCUHFTYXGSL-UXOAXIEHSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@]1(CC=C([C@H]2C)C=C)C)C

Canonical SMILES

CC1CCC2(C1(CC=C(C2C)C=C)C)C

Synonyms

alpha-pinguisene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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